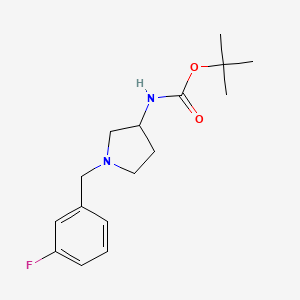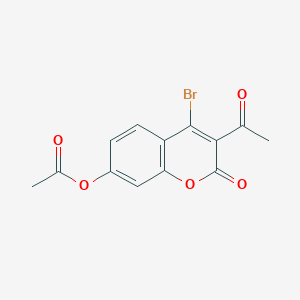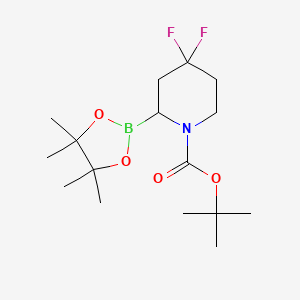![molecular formula C15H8I2O B14780132 3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diiodo-5H-dibenzoa,dannulen-5-one is a chemical compound characterized by the presence of two iodine atoms attached to a dibenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diiodo-5H-dibenzoa,dannulen-5-one typically involves the iodination of 5H-dibenzoa,dannulen-5-one. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for 3,7-diiodo-5H-dibenzoa,dannulen-5-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Diiodo-5H-dibenzoa,dannulen-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,7-Diiodo-5H-dibenzoa,dannulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 3,7-diiodo-5H-dibenzoa,dannulen-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dibromo-5H-dibenzoa,dannulen-5-one : Similar structure with bromine atoms instead of iodine.
- 3,7-Dichloro-5H-dibenzoa,dannulen-5-one : Chlorine atoms replace the iodine atoms.
- 3,7-Difluoro-5H-dibenzoa,dannulen-5-one : Fluorine atoms instead of iodine.
Uniqueness
3,7-Diiodo-5H-dibenzoa,dannulen-5-one is unique due to the presence of iodine atoms, which can significantly influence its reactivity and physical properties. Iodine atoms are larger and more polarizable than other halogens, which can affect the compound’s electronic structure and interactions with other molecules.
Properties
Molecular Formula |
C15H8I2O |
|---|---|
Molecular Weight |
458.03 g/mol |
IUPAC Name |
5,14-diiodotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H8I2O/c16-11-5-3-9-1-2-10-4-6-12(17)8-14(10)15(18)13(9)7-11/h1-8H |
InChI Key |
JMXBRKDIXMFHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)I)C(=O)C3=C1C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)
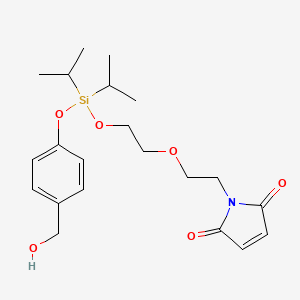

![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
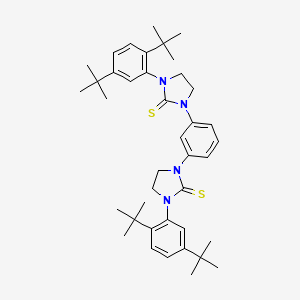


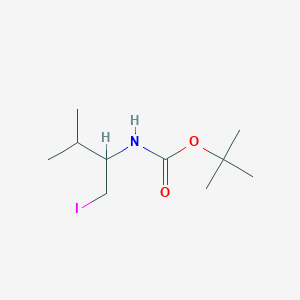
![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)

![2-amino-N-[(2-cyanophenyl)methyl]-N-ethylpropanamide](/img/structure/B14780122.png)
